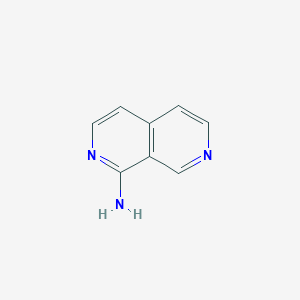

2,7-Naphthyridin-1-amine

Übersicht

Beschreibung

2,7-Naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings. The presence of nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthyridin-1-amine typically involves the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a substituted tetrahydro-1H-thiopyrano [3,4-c] pyridine-4-carbonitrile. This intermediate is then converted to three-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reaction with morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (S_NAr) is a prominent reaction pathway for 2,7-naphthyridin-1-amine. The electron-deficient nature of the naphthyridine ring allows for the substitution of halogens or other leaving groups with nucleophiles.

- Mechanism : The reaction typically involves the attack of a nucleophile at the carbon atom adjacent to the nitrogen atom in the ring, leading to the displacement of a leaving group.

- Examples : The reaction of 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with primary and secondary cyclic amines results in the formation of 6,8-diamino derivatives .

Rearrangement Reactions

Rearrangement reactions are critical for synthesizing new derivatives from this compound.

- Types of Rearrangements :

- Smiles Rearrangement : This process involves the migration of substituents within the molecule under specific conditions.

- Influence of Substituents : The nature of substituents at positions C-1 and C-3 significantly affects the rate and outcome of rearrangements. For instance, cyclic amines at C-1 and primary amines at C-3 are essential for facilitating these reactions .

Formation of Schiff Bases

The reaction between this compound and carbonyl compounds leads to the formation of Schiff bases.

- Mechanism : This reaction involves the nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration to form an imine.

- Significance : Schiff bases derived from this compound exhibit diverse biological activities and serve as intermediates in further synthetic transformations .

Table 2: Synthetic Pathways for Derivatives

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| 7-Alkyl-1-amino derivatives | Reflux with cyclic amines | 6,8-Diamino derivatives |

| 1-Amino-3-chloro derivatives | Reaction with primary amines | Naphthyridinones |

| Carbonyl compounds | Reaction with amines | Schiff bases |

Wissenschaftliche Forschungsanwendungen

Synthesis of 2,7-Naphthyridin-1-amine Derivatives

The synthesis of this compound derivatives has been achieved through various methods, including the Smiles rearrangement technique. This method allows for the efficient creation of new heterocyclic systems, such as furo[2,3-c]-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines. These compounds serve as precursors for further modifications that enhance their biological activity .

Biological Activities

The biological activities of this compound derivatives are extensive and include:

Anticancer Activity

Several studies have identified this compound derivatives as potent inhibitors of various kinases involved in cancer progression. For example, compounds targeting c-Kit and VEGFR-2 kinases have shown promise in inhibiting tumor growth and metastasis . The ability to modulate these pathways makes them valuable in developing cancer therapeutics.

Anti-inflammatory Effects

Research indicates that some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The mechanism often involves inhibition of key inflammatory mediators such as TNFα and other cytokines .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of certain 2,7-naphthyridine derivatives. These compounds may offer therapeutic benefits for neurological disorders like Alzheimer's disease and multiple sclerosis by modulating neuroinflammatory responses and promoting neuronal survival .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Some compounds demonstrate efficacy against a range of bacterial and fungal pathogens, suggesting their potential use in developing new antibiotics .

Case Study 1: Kinase Inhibition

A study reported the design and synthesis of a library of 8-amino-substituted 2-phenyl-2,7-naphthyridinones that effectively inhibit protein kinases associated with cancer. The structure-activity relationship analysis indicated that specific substitutions at the amino position significantly enhanced inhibitory potency against c-Kit and VEGFR-2 kinases .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers synthesized a series of 1-amino-3-oxo-2,7-naphthyridines and evaluated their anti-inflammatory activity in vitro. Results showed that these compounds significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 2,7-Naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

2,7-Naphthyridin-1-amine can be compared with other naphthyridine isomers such as 1,5-, 1,6-, 1,7-, and 2,6-naphthyridines. While all these compounds share a similar fused ring structure, the position of the nitrogen atoms in the ring system differentiates them. This compound is unique due to its specific nitrogen placement, which influences its chemical reactivity and biological activity .

List of Similar Compounds

- 1,5-Naphthyridine

- 1,6-Naphthyridine

- 1,7-Naphthyridine

- 2,6-Naphthyridine

- 2,8-Naphthyridine

Biologische Aktivität

2,7-Naphthyridin-1-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound (C₈H₇N₃) is characterized by a bicyclic structure that includes a nitrogen atom at the 1 and 7 positions of the naphthyridine ring. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Target Interactions

The primary target of this compound is tubulin , a protein essential for mitotic spindle formation during cell division. The compound interacts with tubulin through hydrogen bonding , leading to significant effects on cell cycle regulation and apoptosis induction in cancer cells.

Biochemical Pathways

The compound primarily affects the mitotic pathway , inhibiting key kinases such as c-Kit and VEGFR-2. This inhibition disrupts cell signaling pathways critical for cell growth and survival, leading to cell cycle arrest and apoptosis. Additionally, it modulates the MAPK/ERK pathway, further impacting cellular viability.

Pharmacokinetics

This compound exhibits high gastrointestinal absorption and is predicted to be blood-brain barrier permeant . It is also identified as a CYP1A2 inhibitor , which may influence its metabolic profile.

Antimicrobial Activity

Research indicates that this compound possesses broad-spectrum antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial DNA gyrase, similar to fluoroquinolones .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. It has been shown to:

- Induce apoptosis in cancer cells.

- Inhibit proliferation by blocking kinase activity involved in cell cycle regulation.

In laboratory settings, continuous exposure leads to sustained inhibition of cell proliferation and significant apoptotic effects on various cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound reported effective inhibition against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be below 10 µg/mL for both bacterial strains, indicating potent antimicrobial activity .

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis correlated with increased concentrations of the compound .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

2,7-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEZIMBNRWWQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512282 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27225-00-9 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-naphthyridin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.